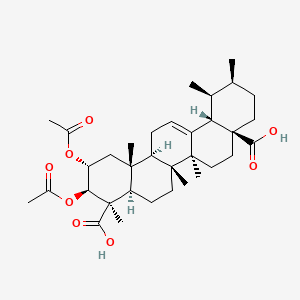
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple chiral centers and functional groups, including diacetyloxy and dicarboxylic acid moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. Key steps may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization of linear precursors.
Functional Group Transformations: Introduction of diacetyloxy and dicarboxylic acid groups through esterification and oxidation reactions.
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.
Biocatalysis: Use of enzymes to achieve specific chiral transformations with high selectivity.
Automated Synthesis: Robotic systems to perform repetitive synthetic steps with precision.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions at the acetyloxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its complex structure and functional groups.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. Its diacetyloxy and dicarboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid: .
Uniqueness
This compound stands out due to its unique combination of chiral centers and functional groups, which confer specific chemical reactivity and biological activity. Its complex structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.
Eigenschaften
CAS-Nummer |
79679-46-2 |
|---|---|
Molekularformel |
C34H50O8 |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
(2R,3R,4R,4aR,6aR,6bS,8aS,11S,12S,12aS,14aR,14bR)-2,3-diacetyloxy-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C34H50O8/c1-18-11-14-34(29(39)40)16-15-31(6)22(26(34)19(18)2)9-10-24-30(5)17-23(41-20(3)35)27(42-21(4)36)33(8,28(37)38)25(30)12-13-32(24,31)7/h9,18-19,23-27H,10-17H2,1-8H3,(H,37,38)(H,39,40)/t18-,19-,23+,24+,25+,26-,27-,30+,31+,32+,33+,34-/m0/s1 |
InChI-Schlüssel |
FPOJHWIUZUDFHZ-ZBEAUVLGSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Isomerische SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC(=O)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Synonyme |
2 alpha,3 beta,20 beta-urs-delta 12-ene-23 beta,28-dioic acid 2,3-diacetate 2,3,20-UDDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















